molecular formula C21H20ClN3O2 B2612385 N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031977-88-4

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2612385
CAS No.: 1031977-88-4
M. Wt: 381.86
InChI Key: JZWNTAIZDCFSML-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving 4-methylbenzaldehyde and appropriate amines under acidic conditions.

    Substitution Reaction: The pyrimidine core is then subjected to a nucleophilic substitution reaction with 3-chloro-4-methylphenylamine to introduce the chloro and methyl substituents.

    Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using specific catalysts to improve reaction efficiency.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: Used in the synthesis of advanced materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: shares structural similarities with other pyrimidine derivatives and acetamide compounds.

Uniqueness

    Structural Features: The presence of both chloro and methyl groups on the phenyl ring, along with the pyrimidine core, distinguishes it from other compounds.

    Functional Properties: Its unique combination of functional groups imparts specific chemical and biological properties, making it valuable for targeted applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-7-16(8-5-13)21-23-15(3)10-20(25-21)27-12-19(26)24-17-9-6-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNTAIZDCFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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